molecular formula C7H4BrFN2 B2490569 7-Bromo-6-fluoroimidazo[1,5-a]pyridine CAS No. 1427397-98-5

7-Bromo-6-fluoroimidazo[1,5-a]pyridine

Cat. No. B2490569
CAS RN: 1427397-98-5
M. Wt: 215.025
InChI Key: PSMPQXVUGBPLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines, including derivatives like 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, often involves halogenation, cross-coupling reactions, and cyclization steps. Shibahara et al. (2009) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions, providing a method that may be applicable to the synthesis of 7-Bromo-6-fluoro derivatives (Shibahara et al., 2009).

Molecular Structure Analysis

Imidazo[1,5-a]pyridines are characterized by their stable molecular structure, attributed to the conjugation of the imidazole and pyridine rings. The presence of halogen atoms, such as bromo and fluoro groups, can significantly influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The synthesis and characterization of related compounds, like N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, provide insights into the structural aspects of halogen-substituted imidazo[1,5-a]pyridines (Achugatla et al., 2017).

Scientific Research Applications

Antioxidant and Antifungal Applications

Research shows that certain compounds, including those with fluorine and bromine substitutions like 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, can exhibit significant antioxidant and antifungal activities. This includes inhibitory activities against DPPH (a common antioxidant assay) and Candida albicans, a pathogenic yeast. Such compounds are suggested to be promising leads in treating conditions like candidiasis, cancer, and neurodegenerative diseases due to their potent properties (Sheikhi-Mohammareh et al., 2020).

Fluorescence and Imaging Applications

The use of imidazo[1,5-a]pyridine derivatives, particularly those halogenated with bromine and fluorine, in fluorescence imaging has been noted. These derivatives exhibit a range of fluorescent emissions, which can be crucial in imaging applications for scientific research. The presence of fluorine and bromine enhances the fluorescent properties of these compounds (Shibahara et al., 2009).

Antimicrobial and Antitumor Activities

Compounds containing the 7-Bromo-6-fluoroimidazo[1,5-a]pyridine scaffold have demonstrated potential in antimicrobial and antitumor activities. Research has shown that these compounds can act against various bacterial strains and exhibit properties that may be beneficial in the development of anticancer drugs. This is significant in the ongoing search for novel treatments for infectious diseases and cancer (Variya et al., 2019).

Chemical Sensing Applications

The structural features of 7-Bromo-6-fluoroimidazo[1,5-a]pyridine make it suitable for use in chemical sensing. Such compounds have been employed in the detection of fluoride ions, showcasing their utility as chemical sensors. The sensitivity and selectivity of these compounds to specific ions are valuable in various scientific and industrial applications (Chetia & Iyer, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Future Directions

Imidazo[1,2-a]pyridine analogues, including 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, have attracted significant interest due to their promising and diverse bioactivity . They have potential applications in the treatment of various diseases, including tuberculosis . Future research may focus on further exploring these applications and improving the synthesis methods for these compounds .

properties

IUPAC Name

7-bromo-6-fluoroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-1-5-2-10-4-11(5)3-7(6)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMPQXVUGBPLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=CN=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-fluoroimidazo[1,5-a]pyridine

CAS RN

1427397-98-5
Record name 7-bromo-6-fluoroimidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.